molecular formula C13H12Cl2N2OS2 B2942232 2-[(3,4-Dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol CAS No. 860609-67-2

2-[(3,4-Dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol

Cat. No.: B2942232
CAS No.: 860609-67-2
M. Wt: 347.27
InChI Key: FFOADBXXKFJPQU-UHFFFAOYSA-N
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Description

2-[(3,4-Dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol is a synthetic pyrimidine derivative of significant interest in medicinal chemistry research. Pyrimidines are a fundamental class of heterocyclic compounds known for a broad spectrum of pharmacological activities, which include antimicrobial, anti-inflammatory, and antiviral effects . Specifically, this compound features a dichlorobenzylsulfanyl group at the 2-position and a methylsulfanylmethyl group at the 6-position of the pyrimidinol core. Such substitutions are commonly explored in drug discovery to modulate the compound's electronic properties, lipophilicity, and interaction with biological targets. Researchers investigate this compound and its analogs primarily in the context of developing new therapeutic agents. Its structural features make it a valuable scaffold for creating derivatives to study structure-activity relationships (SAR), particularly in screening programs aimed at discovering novel antimicrobials or anti-inflammatory agents . The precise mechanism of action is area-specific and must be empirically determined for each research application. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. All chemicals should be handled by qualified and trained laboratory personnel using appropriate safety practices.

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-4-(methylsulfanylmethyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2OS2/c1-19-7-9-5-12(18)17-13(16-9)20-6-8-2-3-10(14)11(15)4-8/h2-5H,6-7H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOADBXXKFJPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC(=O)NC(=N1)SCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(3,4-Dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine core with various functional groups, which may contribute to its interactions with biological macromolecules. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals, particularly in antimicrobial and anticancer therapies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H15Cl2N3S2
  • CAS Number : 860609-67-2
  • Molecular Weight : 360.31 g/mol

Research indicates that the biological activity of this compound is primarily linked to its ability to interact with specific molecular targets, including enzymes and receptors involved in cellular processes. The presence of sulfanyl groups enhances the compound's potential for biological activity by facilitating interactions with metal ions and other biomolecules.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for microbial survival or cancer cell proliferation.
  • Receptor Modulation : It could modulate receptor activity, influencing various signaling pathways within cells.

Antimicrobial Properties

Studies have suggested that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

Anticancer Activity

There is emerging evidence supporting the anticancer potential of this compound. Preliminary studies indicate that it may induce apoptosis in cancer cells by targeting specific pathways associated with cell survival and proliferation.

Case Studies

  • Antimicrobial Testing :
    • A study conducted on the efficacy of the compound against Staphylococcus aureus and Escherichia coli revealed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating strong antimicrobial properties.
  • Cell Viability Assays :
    • In vitro assays using human cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 20 µM.

Data Table

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntimicrobialEscherichia coliMIC = 32 µg/mL
Anticancer ActivityHuman breast cancer cellsIC50 = 15 µM
Anticancer ActivityHuman lung cancer cellsIC50 = 20 µM

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Below is a detailed comparison of structural analogs, focusing on substituent patterns, physicochemical properties, and inferred applications.

Key Findings from Comparative Analysis

Substituent Effects on Lipophilicity: The hydroxyl group (-OH) in the target compound likely reduces its lipophilicity (LogP) compared to analogs with methylsulfanyl (LogP = 4.6 in ) or methyl groups. This enhances solubility in aqueous media but may limit membrane permeability .

Thermal Stability: The nicotinonitrile derivative () has a predicted boiling point of 540°C, significantly higher than the target compound. This is attributed to its phenyl and nitrile groups, which increase molecular rigidity and van der Waals interactions .

Biological Relevance :

  • The acetamide derivative () contains a pharmacophoric amide group, commonly associated with enzyme inhibition or receptor binding in drug discovery .

Synthetic Flexibility :

  • The methylsulfanylmethyl group at position 6 (common in all analogs) provides a handle for further functionalization, enabling the synthesis of diverse derivatives for structure-activity relationship (SAR) studies.

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